Bis(1-methylpentyl) Phthalate-d4
CAS No.:
Cat. No.: VC0201130
Molecular Formula: C₂₀H₂₆D₄O₄
Molecular Weight: 338.47
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₆D₄O₄ |
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Molecular Weight | 338.47 |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of Bis(1-methylpentyl) Phthalate-d4 can be represented using various chemical notations:
The compound consists of a benzene ring substituted with two ester groups at the 1 and 2 positions. Each ester group contains a methylpentyl chain, which contributes to the compound's hydrophobicity and lipophilicity.
Physical Properties
The physical properties of Bis(1-methylpentyl) Phthalate-d4 are summarized in Table 1.
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 338.47 g/mol | |
Accurate Mass | 338.24 g/mol | |
Density | Not explicitly reported | - |
Boiling Point | Not explicitly reported | - |
Solubility | Soluble in organic solvents |
These properties highlight the compound's suitability for use in organic solvent systems commonly employed in analytical chemistry.
Chemical Properties
Bis(1-methylpentyl) Phthalate-d4 exhibits chemical stability under standard laboratory conditions. Its functional groups include:
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Ester Groups: These are susceptible to hydrolysis under acidic or basic conditions.
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Deuterium Atoms: The presence of deuterium atoms enhances the compound's stability during mass spectrometric analysis by reducing fragmentation.
The compound's lipophilic nature facilitates its interaction with hydrophobic matrices, making it useful for analyzing non-polar substances.
Synthesis and Production
Synthesis Pathway
The synthesis of Bis(1-methylpentyl) Phthalate-d4 involves the esterification of phthalic anhydride with deuterium-labeled alcohols (e.g., methylpentanol-d). The reaction typically proceeds as follows:
This process requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation.
Purification
After synthesis, the product is purified using techniques such as:
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Recrystallization: To remove impurities.
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Column Chromatography: To separate the desired product from side products.
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Mass Spectrometry Verification: To confirm isotopic labeling and purity.
Industrial Production
On an industrial scale, the production involves automated systems that ensure consistent isotopic labeling and high yields. The use of advanced reactors minimizes contamination and maximizes efficiency.
Applications
Analytical Chemistry
Bis(1-methylpentyl) Phthalate-d4 is widely used as an internal standard in mass spectrometry due to its isotopic labeling. It facilitates accurate quantification by compensating for matrix effects and instrumental variations .
Environmental Monitoring
The compound plays a crucial role in detecting phthalates in environmental samples such as water, soil, and air. Its stable isotope-labeled nature allows for precise differentiation from native phthalates .
Pharmaceutical Research
In drug development, Bis(1-methylpentyl) Phthalate-d4 serves as a tracer molecule to study metabolic pathways and drug interactions .
Polymer Analysis
The compound is employed to analyze plasticizers in polymers, ensuring compliance with regulatory standards regarding phthalate content .
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